[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol
Overview
Description
[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol: is an organic compound with the molecular formula C9H16N2O2 It is a derivative of azetidine and pyrrolidine, both of which are nitrogen-containing heterocycles
Mechanism of Action
Although two-dimensional (2D) flat heteroaromatic ring scaffolds are used widely by medicinal chemists, heteroatomic saturated ring systems allow a greater chance of generating structural diversity .
In particular, for synthetic pyrrolidines, the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles has been studied extensively .
Biochemical Analysis
Biochemical Properties
[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The azetidine moiety can form hydrogen bonds with biomolecules, affecting their stability and function . These interactions highlight the compound’s versatility in modulating biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling proteins, leading to altered cellular responses . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization . These effects underscore the compound’s potential as a tool for studying cellular functions and developing therapeutic agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring can interact with enzyme active sites, either inhibiting or activating their function . The azetidine moiety can form hydrogen bonds with nucleic acids, potentially affecting gene expression . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways . These findings emphasize the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit enzymes involved in glycolysis, leading to altered glucose metabolism . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues or cellular compartments, influencing its localization and activity . These properties are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nucleic acids and influence gene expression . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol typically involves the reaction of azetidine-3-carboxylic acid with pyrrolidine-3-methanol. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Comparison with Similar Compounds
Azetidine-3-carboxylic acid: A precursor in the synthesis of [1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol, known for its role in peptide synthesis.
Pyrrolidine-3-methanol: Another precursor, used in the synthesis of various heterocyclic compounds.
N-Methylpyrrolidine: A related compound with similar structural features, used in organic synthesis and as a solvent.
Uniqueness: this compound is unique due to its combination of azetidine and pyrrolidine moieties, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Properties
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-6-7-1-2-11(5-7)9(13)8-3-10-4-8/h7-8,10,12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJPXZDZUKVHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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